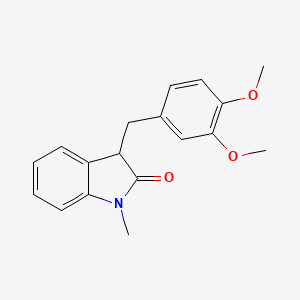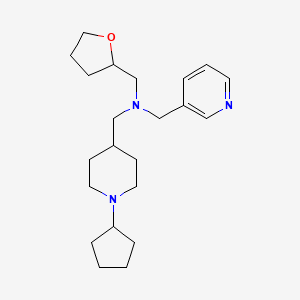![molecular formula C22H22N2O B6005253 1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B6005253.png)
1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one, also known as MMPI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. MMPI has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of 1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one involves the inhibition of the enzyme, monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters, such as serotonin and dopamine, in the brain. Inhibition of MAO leads to an increase in the levels of these neurotransmitters, which can have a variety of effects on the brain and body.
Biochemical and Physiological Effects:
1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, such as serotonin and dopamine, in the brain. This can lead to an improvement in mood and cognitive function. 1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has also been shown to have anti-inflammatory properties and can reduce oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one in laboratory experiments is its ability to inhibit MAO, which can have a variety of effects on the brain and body. However, a limitation of using 1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one is its potential toxicity, which can be dose-dependent. Careful consideration must be taken when using 1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one in laboratory experiments to ensure that it is used safely and effectively.
Zukünftige Richtungen
For research on 1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one include studying its potential as a therapeutic agent for neurodegenerative diseases and cancer therapy, as well as determining the optimal dosage and administration for maximum efficacy and safety.
Synthesemethoden
The synthesis of 1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one involves the reaction of 3-methylphenylhydrazine with 3-methylacetophenone in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with sodium hydroxide to yield 1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one. This synthesis method has been optimized to produce high yields of 1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one with purity levels suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has been studied for its potential applications in biomedical research. It has been shown to have anti-tumor properties in vitro and in vivo, making it a promising candidate for cancer therapy. 1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has also been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins.
Eigenschaften
IUPAC Name |
3-(3-methylanilino)-1-(3-methylphenyl)-5,6-dihydro-4H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-15-7-5-9-17(13-15)23-21-19-11-3-4-12-20(19)24(22(21)25)18-10-6-8-16(2)14-18/h5-10,12-14,23H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAFVGRCGBBSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3CCCC=C3N(C2=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Indol-2-one, 1,4,5,6-tetrahydro-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B6005179.png)
![1-[2-methoxy-5-({[2-(methylthio)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6005206.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-bis(4-methylphenyl)glycinamide](/img/structure/B6005209.png)
![7-(2,3-difluorobenzyl)-2-[(6-methyl-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6005211.png)
![N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6005223.png)
![4-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-piperidinyl)-N-(1-phenylethyl)benzamide](/img/structure/B6005225.png)


![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(2-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6005241.png)

![1-cyclopentyl-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6005261.png)
![ethyl N-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}-beta-alaninate](/img/structure/B6005269.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B6005273.png)
![1-(4-chlorobenzyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6005274.png)